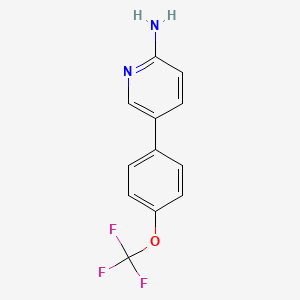

2-Amino-5-(4-trifluoromethoxyphenyl)pyridine

Description

Properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMFGZGFABAZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693665 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110656-38-6 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide includes a plausible and detailed experimental protocol, a summary of required reagents and their properties, and a discussion of the underlying reaction mechanism.

Introduction

This compound is a substituted aminopyridine derivative. The presence of the trifluoromethoxy group, a bioisostere of the methoxy group, can significantly influence the pharmacokinetic and physicochemical properties of molecules, often leading to improved metabolic stability and membrane permeability. The 2-aminopyridine scaffold is a common feature in many biologically active compounds. Consequently, the efficient synthesis of this and related compounds is of significant interest to the pharmaceutical and agrochemical industries.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, the key transformation is the coupling of 2-amino-5-bromopyridine with (4-trifluoromethoxyphenyl)boronic acid.

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar 2-aminopyridine derivatives.

Materials:

-

2-Amino-5-bromopyridine

-

(4-trifluoromethoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-amino-5-bromopyridine (1.0 eq), (4-trifluoromethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C in a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis process.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Off-white to beige solid | 136-138 |

| (4-trifluoromethoxyphenyl)boronic acid | C₇H₆BF₃O₃ | 205.93 | White to off-white powder | 123-127[1] |

Table 2: Expected Physicochemical and Spectral Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₂H₉F₃N₂O |

| Molecular Weight | 266.21 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Yield | Based on analogous reactions, yields in the range of 70-90% can be expected. |

| ¹H NMR | Predicted shifts (based on similar structures): Aromatic protons on the pyridine ring would appear as doublets and a doublet of doublets between δ 6.5-8.5 ppm. Protons on the phenyl ring would appear as two doublets between δ 7.0-7.8 ppm. The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | Predicted shifts (based on similar structures): Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon of the trifluoromethoxy group would be a quartet due to coupling with fluorine. |

| Mass Spectrum | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 266. |

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine to form a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Catalytic Cycle Diagram

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This guide offers a detailed, albeit constructed, experimental protocol and relevant data to aid researchers in the successful preparation of this important chemical intermediate. The provided workflow and mechanistic diagrams serve to enhance the understanding of the synthetic process. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide on 2-Amino-5-(trifluoromethyl)pyridine

Disclaimer: Initial research revealed no specific publicly available scientific literature regarding the mechanism of action for "2-Amino-5-(4-trifluoromethoxyphenyl)pyridine." As a viable alternative, this guide provides a comprehensive overview of the closely related compound, 2-Amino-5-(trifluoromethyl)pyridine . It is crucial to note that while structurally similar, the biological and toxicological profiles of these two compounds may differ significantly.

Introduction

2-Amino-5-(trifluoromethyl)pyridine is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can enhance the metabolic stability, binding affinity, and cell permeability of derivative compounds. While its primary role is that of a synthetic building block, incidents of acute toxicity have provided insights into its mechanism of action within biological systems, particularly its toxicological effects.[4][5]

Toxicological Mechanism of Action

The primary documented mechanism of action for 2-Amino-5-(trifluoromethyl)pyridine is related to its toxic effects following acute exposure, most notably causing methemoglobinemia and toxic encephalopathy.[4][5] The proposed mechanism is analogous to that of aniline and its derivatives.[6]

Methemoglobinemia

Upon absorption into the bloodstream, 2-Amino-5-(trifluoromethyl)pyridine is believed to be metabolized into reactive intermediates that oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin (MetHb).[6] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.

The key steps in this process are hypothesized as follows:

-

Absorption: The compound can be absorbed through inhalation or skin contact.[4][5]

-

Metabolic Activation: In the body, the aminopyridine structure likely undergoes metabolic oxidation to form N-hydroxylamines or other reactive oxygen species.

-

Hemoglobin Oxidation: These metabolites then interact with hemoglobin, leading to the oxidation of the heme iron.

This cascade results in a rapid onset of symptoms associated with oxygen deprivation, such as cyanosis, dizziness, fatigue, and in severe cases, loss of consciousness.[4]

Signaling Pathway of Toxicity

References

- 1. 2-Amino-5-( Trifluoromethyl ) pyridine price [huimengchem.cn]

- 2. 2-Amino-5-trifluoromethylpyridine Manufacturer & Supplier in China | High Quality, Specifications, Safety Data [pipzine-chem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs to predict its properties. Detailed experimental protocols for the determination of key physicochemical parameters are provided to enable researchers to characterize this and similar compounds. Furthermore, a plausible signaling pathway is proposed based on the known biological activities of related 2-amino-5-arylpyridine derivatives.

Introduction

This compound belongs to the class of 2-aminopyridine derivatives, which are recognized as important pharmacophores in numerous biologically active compounds. The presence of the 2-aminopyridine scaffold, combined with a 5-aryl substitution, suggests potential interactions with various biological targets. The trifluoromethoxy group on the phenyl ring is known to significantly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide aims to provide a foundational understanding of the physicochemical characteristics of this compound to support further research and development.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its close analogs. The data for the target compound are estimated based on the properties of 2-amino-5-(trifluoromethyl)pyridine and 2-amino-5-phenylpyridine.

Table 1: Physicochemical Properties

| Property | This compound (Predicted) | 2-Amino-5-(trifluoromethyl)pyridine | 2-Amino-5-phenylpyridine | 2-Amino-5-methylpyridine[1] |

| Molecular Formula | C₁₂H₉F₃N₂O | C₆H₅F₃N₂ | C₁₁H₁₀N₂ | C₆H₈N₂ |

| Molecular Weight | 254.21 g/mol | 162.11 g/mol | 170.20 g/mol | 108.14 g/mol |

| Melting Point (°C) | 100 - 120 | 45-49 | Not Available | 76-77 |

| Boiling Point (°C) | Not Available | Not Available | Not Available | 227 |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water. | Soluble in Methanol[2]. | Not Available | Not Available |

| pKa | Estimated 4-6 (for the pyridine nitrogen) | Not Available | Not Available | Not Available |

| logP | Estimated 2.5 - 3.5 | Not Available | Not Available | Not Available |

| Appearance | Predicted to be a solid. | Solid. | Solid. | Crystals[1]. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[2][3][4]

-

Apparatus: Mel-Temp or similar melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.[5][6][7]

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass of the compound (e.g., 1 mg) is added to a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).[6]

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.

-

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an aminopyridine, the pKa of the conjugate acid of the pyridine nitrogen is typically determined. Potentiometric titration is a common method.[8]

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Procedure:

-

A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) of known concentration is prepared.

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution of the compound from a burette.

-

The pH of the solution is measured after each addition of the acid titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase (typically octan-1-ol).[9][10][11]

-

Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Octan-1-ol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel or vial and shaken for a period to allow for equilibrium to be reached.

-

The phases are separated by centrifugation or by allowing them to stand.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.

-

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been reported, studies on structurally similar 2-amino-5-aryl-pyridines have shown them to be selective agonists of the Cannabinoid Receptor 2 (CB2).[12] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation is known to modulate immune responses.

Based on this, a plausible signaling pathway for this compound, acting as a CB2 agonist, is depicted below.

Caption: Proposed CB2 receptor signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data for analogous structures. The provided experimental protocols offer a practical framework for researchers to determine these properties empirically. The potential interaction with the CB2 receptor highlights a plausible area for further biological investigation. As more experimental data for this specific compound becomes available, this guide can be further refined to provide a more precise characterization.

References

- 1. 6-氨基-3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-(4-trifluoromethoxyphenyl)pyridine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, structural information, and key data relevant to its application in research and development.

Core Compound Information

CAS Number: 1110656-38-6[1]

Molecular Formula: C₁₂H₉F₃N₂O[1]

Molecular Weight: 254.21 g/mol [1]

Chemical Structure:

-

SMILES: Nc1ncc(cc1)c1ccc(OC(F)(F)F)cc1

-

InChI Key: ZWRBBVZVLVCEOX-UHFFFAOYSA-N

The structure consists of a pyridine ring substituted with an amino group at the 2-position and a 4-trifluoromethoxyphenyl group at the 5-position. The presence of the trifluoromethoxy group, a bioisostere for other functional groups, can significantly influence the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.

Physicochemical Properties

Table 1: Physicochemical Properties of Structurally Related Aminopyridine Analogs

| Property | 2-Amino-5-(trifluoromethyl)pyridine | 2-Amino-4-(trifluoromethyl)pyridine |

| CAS Number | 74784-70-6 | 106447-97-6 |

| Molecular Formula | C₆H₅F₃N₂ | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol | 162.11 g/mol |

| Appearance | White to light yellow powder/crystal[2] | Solid |

| Melting Point | 45-49 °C[2] | 42-44 °C[3] |

| Solubility | Soluble in Methanol[2] | Data not available |

| Flash Point | 104.4 °C (closed cup) | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and common synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids or esters.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A potential synthetic route involves the coupling of a halogenated 2-aminopyridine with a boronic acid derivative of 4-trifluoromethoxyphenylether.

References

Unveiling the Spectral Signature: A Technical Guide to the NMR Analysis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: NMR Spectral Data of Analogous Compounds

Due to the absence of publicly available experimental NMR data for 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, this section presents the ¹H and ¹³C NMR data for structurally related compounds. This information can be used to predict the spectral features of the target molecule.

Table 1: ¹H NMR Spectroscopic Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2-Amino-5-methylpyridine | CDCl₃ | 7.79 | d | 2.4 | H-6 |

| 7.12 | dd | 8.4, 2.4 | H-4 | ||

| 6.32 | d | 8.4 | H-3 | ||

| 4.67 | br s | - | -NH₂ | ||

| 2.12 | s | - | -CH₃ | ||

| 2-Amino-5-fluoropyridine | CDCl₃ | 7.99 | d | 2.7 | H-6 |

| 7.27-7.17 | m | - | H-3, H-4 | ||

| 6.77 | dd | 9.1, 3.4 | H-5 | ||

| 6.49 | s | - | -NH₂ | ||

| 2-Amino-5-bromopyridine | DMSO-d₆ | 8.48 | s | - | H-6 |

| 8.12 | d | 8.7 | H-4 | ||

| 7.51 | d | 8.7 | H-3 | ||

| - | - | - | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-Amino-5-methylpyridine | CDCl₃ | 156.9, 147.8, 138.4, 120.4, 108.6, 17.2 |

| 2-Amino-5-fluoropyridine | CDCl₃ | 155.4, 152.6, 140.8, 135.3 (d, J = 25.2 Hz), 125.5 (d, J = 21.4 Hz), 109.1 |

| 2-Amino-5-bromopyridine | DMSO-d₆ | 149.2, 147.3, 142.8, 117.2, 115.9, 79.0 |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and verification of analytical data. The following protocols are generalized from common practices in NMR spectroscopy for similar aromatic compounds.[1]

General ¹H and ¹³C NMR Acquisition Parameters:

-

Spectrometer: Bruker AVANCE series (or equivalent) operating at a frequency of 300 MHz, 400 MHz, or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 75 MHz, 100 MHz, or 125 MHz).[1]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents.[1]

-

Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Temperature: Standard ambient temperature (e.g., 298 K).

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the key steps involved.

General experimental workflow for NMR analysis.

Logical relationships in an NMR experiment.

References

The Trifluoromethylpyridine Scaffold: A Versatile Player in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group to a pyridine ring has proven to be a highly effective strategy in the design of biologically active compounds. This structural motif is prevalent in a wide array of pharmaceuticals and agrochemicals, bestowing advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine (TFMP) derivatives, with a focus on their applications in oncology, infectious diseases, and crop protection. We delve into the quantitative measures of their activity, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Anticancer Activity of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives have emerged as promising candidates in the development of novel anticancer therapeutics. Their efficacy often stems from the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. A significant area of focus has been the targeting of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various trifluoromethylpyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR | A549 (Lung Carcinoma) | 0.35 - 15.2 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 3.24 - 25.1 | [1] | ||

| PC-3 (Prostate Adenocarcinoma) | 5.12 - 18.9 | [1] | ||

| α-Trifluoromethyl Chalcones | - | DU145 (Prostate Carcinoma) | 0.14 - 0.28 | [2] |

| PC-3 (Prostate Adenocarcinoma) | 0.14 - 0.28 | [2] | ||

| 4-(Trifluoromethyl)isoxazoles | - | MCF-7 (Breast Adenocarcinoma) | 2.63 | [3] |

Signaling Pathway: EGFR Inhibition

Many trifluoromethylpyridine-based anticancer agents function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell growth and proliferation. Inhibition of EGFR blocks these signals, leading to cell cycle arrest and apoptosis.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines a common method for assessing the in vitro cytotoxicity of trifluoromethylpyridine derivatives against adherent cancer cell lines.

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete culture medium.[4]

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

-

Add the diluted compounds to the respective wells. The final solvent concentration should not exceed a non-toxic level (e.g., 0.5% DMSO).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

3. Cell Fixation:

-

Gently remove the culture medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[5]

-

Incubate at 4°C for 1 hour.[5]

4. Staining:

-

Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[5][7]

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[5][7]

5. Solubilization and Measurement:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5][7]

-

Allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[7]

-

Shake the plate for 5-10 minutes.

-

Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[5][7]

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antiviral Activity

The trifluoromethylpyridine scaffold is also a key component in compounds exhibiting potent activity against bacteria, fungi, and viruses.

Quantitative Antimicrobial and Antiviral Data

| Compound Class | Organism/Virus | Activity Metric | Value | Reference |

| Trifluoromethylpyridine amides with sulfur moieties | Xanthomonas oryzae pv. oryzae | EC50 | 83 mg/L | [8] |

| Ralstonia solanacearum | EC50 | 40-78 mg/L | [8] | |

| Trifluoromethylpyridine piperazine derivatives | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 158.3 µg/mL | [6] |

| Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 210.5 µg/mL | [6] |

Experimental Workflow: Antiviral Half-Leaf Assay

This method is commonly used to screen for antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV).

Experimental Protocol: Antiviral Half-Leaf Assay for TMV

1. Plant Preparation:

-

Use healthy Nicotiana tabacum L. plants of a suitable age.

2. Inoculum Preparation:

-

Prepare a solution of the test compound at the desired concentration.

-

Mix the test compound solution with a purified Tobacco Mosaic Virus (TMV) solution.[6]

-

As a control, mix the solvent used for the test compound with the TMV solution.

3. Inoculation:

-

Lightly dust the upper surface of the leaves with carborundum (silicon carbide) to create micro-wounds that facilitate viral entry.[6]

-

Using a cotton swab or a gloved finger, gently rub the control inoculum onto one half of the leaf lamina.

-

On the other half of the same leaf, gently rub the test inoculum (containing the trifluoromethylpyridine derivative).

-

After about 30 minutes, rinse the leaves with water to remove excess inoculum and carborundum.[6]

4. Incubation and Observation:

-

Maintain the plants under controlled greenhouse conditions for 2-3 days.[6]

-

Observe the leaves for the formation of local lesions, which appear as small, necrotic spots and indicate sites of viral infection.

5. Data Collection and Analysis:

-

Count the number of local lesions on both the control and treated halves of each leaf.

-

Calculate the percentage of inhibition of viral infection using the following formula: % Inhibition = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Agrochemical Applications: Herbicides and Insecticides

Trifluoromethylpyridine derivatives are integral to modern agriculture, serving as potent herbicides and insecticides.

Herbicidal Activity

These compounds often target specific enzymes in the biochemical pathways of weeds, leading to their selective destruction.

| Compound Class | Target | Weed Species | Activity | Reference |

| Phenyl-pyridazinone derivatives | - | Broadleaf weeds | >90% control at 60 g/ha | [9] |

| Ethyl-cyclopentane-1,3-dione derivatives | - | Gramineous weeds | Excellent inhibition at 50 g/ha | [9] |

| Phenoxyacetic acid derivatives | - | Amaranth, Chenopodium, Setaria spp. | Active at 16 g/ha | [9] |

| α-Trifluoroanisole derivatives | Protoporphyrinogen Oxidase (PPO) | Various weeds | Potent PPO inhibition | [10] |

Certain trifluoromethylpyridine-containing herbicides act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to the phototoxic protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause rapid membrane damage and cell death.

1. Enzyme Extraction:

-

Harvest fresh leaf tissue from a susceptible plant species.

-

Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder.

-

Add ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, with protease inhibitors) and homogenize.

-

Centrifuge the homogenate and collect the supernatant containing the PPO enzyme. Keep the extract on ice.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

-

Prepare a series of dilutions of the trifluoromethylpyridine herbicide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer (e.g., 50 mM phosphate buffer pH 6.8), the diluted enzyme extract, and the different concentrations of the herbicide. Include a control with no herbicide.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time using a plate reader. The fluorescence corresponds to the formation of protoporphyrin IX.

3. Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percentage of PPO inhibition for each herbicide concentration relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the herbicide concentration.

Insecticidal Activity

Trifluoromethylpyridine derivatives have demonstrated efficacy against a range of insect pests, often by disrupting essential physiological processes.

| Compound Class | Target Insect | Activity | Reference |

| 1,3,4-Oxadiazole derivatives | Plutella xylostella | 100% insecticidal activity at 500 mg/L | [9] |

| Helicoverpa armigera | 100% insecticidal activity at 500 mg/L | [9] | |

| Trifluoromethylpyridine amides with sulfur moieties | Plutella xylostella | 70-75% insecticidal activity | [8] |

Some trifluoromethylpyridine-based insecticides, such as chlorfluazuron, act as insect growth regulators (IGRs) by inhibiting chitin biosynthesis.[11] Chitin is a crucial component of the insect exoskeleton. By inhibiting its synthesis, these compounds disrupt the molting process, leading to larval mortality.

1. Enzyme Preparation:

-

Prepare a crude enzyme extract containing chitin synthase from a target insect or fungal source. This often involves homogenizing the tissue in a suitable buffer and isolating a microsomal fraction through centrifugation.

2. Enzymatic Reaction:

-

In a 96-well plate, combine the chitin synthase enzyme preparation, a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.[12]

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-3 hours to allow for chitin synthesis.[12]

3. Chitin Capture and Detection:

-

The newly synthesized chitin can be captured on a wheat germ agglutinin (WGA)-coated plate.

-

After the enzymatic reaction, transfer the mixture to the WGA-coated plate and incubate to allow the chitin to bind.[12]

-

Wash the plate to remove unbound components.

-

Add a WGA-Horseradish Peroxidase (WGA-HRP) conjugate, which will bind to the captured chitin.[12]

-

After another wash step, add a suitable HRP substrate (e.g., TMB). The resulting color development is proportional to the amount of synthesized chitin.

4. Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

A lower absorbance in the presence of the test compound indicates inhibition of chitin synthase activity.

-

Calculate the IC50 value from a dose-response curve.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of these valuable compounds can be broadly categorized into two main approaches: the modification of a pre-existing pyridine ring and the construction of the trifluoromethylpyridine ring from acyclic precursors.

General Synthetic Strategies

-

Chlorine/Fluorine Exchange: This method often starts with a trichloromethylpyridine derivative, which then undergoes a halogen exchange reaction to introduce the trifluoromethyl group.[11]

-

Cyclocondensation Reactions: Building the pyridine ring from smaller, trifluoromethyl-containing building blocks is another common and versatile strategy.[5]

Example Synthetic Workflow: Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is a key building block for many biologically active trifluoromethylpyridine derivatives.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This is a generalized procedure based on common synthetic routes. Specific reaction conditions may vary.

1. Side-Chain Chlorination:

-

Start with 2-chloro-5-(chloromethyl)pyridine in a suitable reaction vessel.

-

Introduce chlorine gas while heating the mixture. This step chlorinates the methyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.[13]

2. Ring Chlorination:

-

Transfer the 2-chloro-5-(trichloromethyl)pyridine to another reaction vessel.

-

Add a catalyst, such as antimony trichloride, and heat the mixture.[13]

-

Introduce chlorine gas to chlorinate the pyridine ring, resulting in 2,3-dichloro-5-(trichloromethyl)pyridine.[13]

3. Fluorination (Halogen Exchange):

-

The 2,3-dichloro-5-(trichloromethyl)pyridine is then subjected to a fluorination reaction.

-

This is typically achieved by reacting it with hydrogen fluoride, which replaces the chlorine atoms on the trichloromethyl group with fluorine atoms to form the trifluoromethyl group.[13]

4. Purification:

-

The crude product is then purified through a series of steps which may include washing, steam distillation, pH adjustment, and final distillation in a rectifying tower to obtain the high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.[13]

Conclusion

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The unique electronic properties and steric bulk of the trifluoromethyl group significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a diverse range of biological activities. The examples provided in this guide highlight the broad applicability of trifluoromethylpyridine derivatives as anticancer, antimicrobial, antiviral, herbicidal, and insecticidal agents. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel compounds based on this versatile chemical framework. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective therapeutic and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. zellx.de [zellx.de]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

In Vitro Evaluation of Novel Aminopyridine Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro evaluation of novel aminopyridine compounds, a class of molecules with significant therapeutic potential. Aminopyridines are recognized for their activity as potassium channel blockers and have found applications in treating neurological disorders.[1][2][3] Their derivatives are also being explored for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practical approach to characterizing these compounds in the early stages of discovery.

The narrative that follows is designed to be a self-validating system, where each experimental step logically informs the next, ensuring a thorough and efficient evaluation process. We will delve into the causality behind experimental choices, moving from initial target engagement to preliminary safety and liability assessments.

Section 1: Foundational Understanding & Primary Screening

The journey of a novel aminopyridine compound begins with understanding its fundamental interactions with biological systems. The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels.[2][9][10] This action prolongs action potentials and increases neurotransmitter release, which is beneficial in conditions like multiple sclerosis.[1][2][11]

Target Identification and Primary Assay Development

The initial step is to identify the primary molecular target(s) of the novel aminopyridine. Given their known pharmacology, voltage-gated potassium (Kv) channels are the most likely candidates.

Experimental Workflow: Primary Target Screening

A logical workflow for the initial screening phase is crucial for efficiently identifying promising compounds.

Caption: High-level workflow for primary screening of novel aminopyridine compounds.

A high-throughput screen (HTS) against a panel of relevant Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.5) is the logical starting point.[11] This can be achieved using automated patch-clamp systems or fluorescence-based assays that measure ion flux.

Cell Viability and Cytotoxicity Assessment

Concurrent with primary target screening, it is essential to assess the general cytotoxicity of the compounds. This early assessment helps to differentiate between specific pharmacological effects and non-specific toxicity. The MTT assay is a widely used and reliable colorimetric method for this purpose.[12][13]

Protocol: MTT Cell Viability Assay

The principle of the MTT assay is the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a concentration range of the novel aminopyridine compounds for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration that inhibits cell viability by 50%).[14]

Data Presentation: Cytotoxicity of Novel Aminopyridines

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| AP-001 | HEK293 | 48 | >100 |

| AP-002 | SH-SY5Y | 48 | 75.3 |

| AP-003 | A2780 | 48 | 15.6 |

Section 2: Secondary Screening and Mechanism of Action Studies

Compounds that demonstrate promising activity in primary screens and acceptable cytotoxicity profiles advance to secondary screening. This phase aims to confirm their mechanism of action and further characterize their pharmacological properties.

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels.[16] This technique provides detailed information on the potency, selectivity, and mechanism of channel blockade.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channels

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line stably expressing the target Kv channel subtype (e.g., HEK293-Kv1.5).

-

Recording: Establish a whole-cell patch-clamp recording configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit the characteristic Kv channel currents. A typical protocol involves a depolarizing pulse from a holding potential of -80 mV to a test potential of +20 mV.

-

Compound Application: Perfuse the cells with increasing concentrations of the novel aminopyridine compound.

-

Data Acquisition and Analysis: Record the current before and after compound application to determine the percentage of inhibition and calculate the IC50 value.

Caption: Workflow for secondary screening and mechanism of action (MOA) studies.

Selectivity Profiling

It is crucial to assess the selectivity of the novel aminopyridine compounds against a panel of other ion channels and relevant off-target proteins. This helps to predict potential side effects.

Section 3: Preliminary Safety and Liability Assessment

Early identification of potential safety liabilities is critical to de-risk a drug discovery program. For aminopyridine compounds, two key areas of concern are cardiotoxicity and drug-drug interactions.

Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[16] Therefore, assessing the hERG liability of all new chemical entities is a regulatory requirement.[16]

Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems offer a higher throughput method for assessing hERG channel inhibition compared to manual patch-clamp.[17]

Step-by-Step Methodology:

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[17]

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit the hERG tail current, which is the primary measurement for assessing hERG block.[16] A commonly used protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[16]

-

Compound Application: Apply a range of concentrations of the novel aminopyridine compound.

-

Data Analysis: Measure the hERG tail current inhibition to determine the IC50 value.[17]

Data Presentation: hERG Inhibition by Novel Aminopyridines

| Compound ID | hERG IC50 (µM) |

| AP-001 | >30 |

| AP-002 | 12.5 |

| AP-003 | 2.1 |

Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are crucial for the metabolism of most clinical drugs.[18] Inhibition of these enzymes by a new compound can lead to drug-drug interactions and potential toxicity.[18][19] Therefore, evaluating the inhibitory potential of novel aminopyridines against major CYP isoforms is essential.[20][21]

Protocol: In Vitro CYP450 Inhibition Assay

This assay typically uses human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates for each isoform.[22]

Step-by-Step Methodology:

-

Incubation: Incubate human liver microsomes with a specific CYP probe substrate, the novel aminopyridine compound at various concentrations, and an NADPH-regenerating system.[22]

-

Reaction Termination: Stop the reaction after a defined incubation period.

-

Metabolite Quantification: Quantify the formation of the probe substrate's metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

-

Data Analysis: Calculate the percent inhibition of metabolite formation compared to a vehicle control to determine the IC50 value for each CYP isoform.[20]

Data Presentation: CYP450 Inhibition Profile of a Novel Aminopyridine (AP-001)

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >50 |

| CYP2C9 | >50 |

| CYP2C19 | >50 |

| CYP2D6 | 28.7 |

| CYP3A4 | >50 |

Section 4: Integrated Data Analysis and Candidate Selection

The culmination of this in vitro evaluation is the integrated analysis of all generated data. A successful candidate will exhibit potent and selective on-target activity, a favorable cytotoxicity profile, and a low potential for cardiotoxicity and drug-drug interactions.

Caption: Decision-making workflow for lead candidate selection.

This comprehensive in vitro characterization provides the necessary foundation for advancing the most promising novel aminopyridine compounds to in vivo studies and further preclinical development.

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. gmpplastic.com [gmpplastic.com]

- 16. benchchem.com [benchchem.com]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

The Architecture of Discovery: A Technical Guide to Pyridine-Based Chemical Probes

Introduction

The pyridine scaffold, a ubiquitous heterocyclic motif, stands as a cornerstone in the development of chemical probes, offering a versatile framework for interrogating complex biological systems. Its inherent properties, including its presence in natural products and its capacity for diverse chemical modifications, have made it a privileged structure in medicinal chemistry and chemical biology.[1] This technical guide provides an in-depth exploration of the discovery and development of pyridine-based chemical probes, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, target engagement, and application in elucidating cellular pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of Pyridine-Based Probe Development

The journey from a pyridine-containing lead compound to a validated chemical probe involves a multi-faceted approach encompassing design, synthesis, and rigorous biological evaluation. The pyridine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for fine-tuning of binding affinity and selectivity towards specific protein targets.[2] Furthermore, its chemical stability and favorable pharmacokinetic properties often translate to good cell permeability and metabolic stability, crucial attributes for effective chemical probes.[2]

A typical workflow for the development of these probes begins with the identification of a biological target and a preliminary pyridine-based hit compound, often discovered through high-throughput screening or computational modeling. Subsequent optimization focuses on enhancing potency, selectivity, and cell-based activity through iterative structure-activity relationship (SAR) studies.

Synthesis of Pyridine-Based Chemical Probes

The synthesis of pyridine-based probes leverages a rich history of heterocyclic chemistry, with numerous established methods for the construction and functionalization of the pyridine ring. Common strategies include condensation reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, a common scaffold for kinase inhibitors, often involves the condensation of aminopyrazoles with activated carbonyl compounds.[3] Another versatile approach utilizes substituted pyridines, such as 2,4-dichloro-5-nitropyridine, as a starting material for sequential nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions to build a diverse library of potential inhibitors.[4]

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A widely employed method for the functionalization of pyridine rings is the Suzuki-Miyaura cross-coupling reaction. The following provides a generalized protocol:

-

Reaction Setup: To an oven-dried flask, add the pyridine halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Applications and Target Classes

Pyridine-based chemical probes have been instrumental in advancing our understanding of a wide array of biological targets and pathways. Their applications span from oncology and neurodegenerative disorders to metabolic diseases and infectious agents.

Kinase Inhibitors

The pyridine scaffold is a prominent feature in numerous kinase inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP.[3] Pyrazolopyridine derivatives, for example, have been successfully developed as potent inhibitors of various kinases.[3]

Table 1: Pyridine-Based Kinase Inhibitors

| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolopyridine derivative | CSK | 5600 | [3] |

| Imidazo[1,2-a]pyridine derivative | SIK2 | 7.8 | [5] |

| Imidazo[1,2-a]pyridine derivative | SIK3 | 3.8 | [5] |

| Aminopyridine derivative | VRK1 | 150 | [6] |

| Aminopyridine derivative | VRK2 | 400 (K D) | [6] |

Epigenetic Probes

Chemical probes targeting epigenetic proteins are crucial for dissecting the complex regulatory networks of gene expression.[7] Pyridine-containing molecules have been developed as potent and selective inhibitors of bromodomains, which are readers of acetylated lysine residues on histones.[8]

Table 2: Pyridine-Based Epigenetic Probes

| Compound | Target | K D (nM) | Reference |

| LP-99 | BRD9 | 99 | [8] |

| LP-99 | BRD7 | 909 | [8] |

| BI-9564 | BRD9 | 14 | [8] |

| BI-9564 | BRD7 | 239 | [8] |

Probes for Neurodegenerative Diseases

In the context of neurodegenerative disorders like Alzheimer's disease, pyridine-based probes have been designed to target key pathological players such as amyloid-β (Aβ) aggregates and the enzymes involved in their production.[9][10] For instance, imidazo[1,2-a]pyridine derivatives have shown the ability to target Aβ aggregates.[9]

Fluorescent Probes and Sensors

The inherent photophysical properties of certain pyridine derivatives, or their ability to be readily functionalized with fluorophores, make them excellent candidates for fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in the cellular microenvironment. For example, pyridine-based chemosensors have been developed for the highly selective detection of lead ions (Pb²⁺).[11]

Experimental Protocols

In Vitro Kinase Assay

The following is a representative protocol for an in vitro kinase assay to evaluate the inhibitory activity of pyridine-based compounds.[4]

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a chemical probe in a cellular context.

-

Cell Treatment: Treat intact cells with the pyridine-based probe or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the probe indicates target engagement.

Signaling Pathway Visualization: The Rho/ROCK Pathway

Pyridine-based inhibitors have been developed to target Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton.[4]

Conclusion

The pyridine ring continues to be a remarkably fruitful scaffold for the design and development of chemical probes. Its versatility allows for the creation of highly potent and selective molecules that can be used to dissect complex biological processes and validate novel drug targets. The examples and protocols provided in this guide highlight the depth and breadth of research in this area and serve as a foundation for future innovations in the field of pyridine-based chemical probes. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the role of these powerful chemical tools is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical probes targeting epigenetic proteins: Applications beyond oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Open access chemical probes for epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-Amino-5-Fluoropyridine: A Comprehensive Technical Guide for Research and Development

An in-depth exploration of the synthetic pathways, experimental protocols, and critical applications of the versatile research intermediate, 2-amino-5-fluoropyridine.

Introduction

2-Amino-5-fluoropyridine is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring, make it a valuable synthon for the development of novel therapeutic agents and agrochemicals.[1][2] This technical guide provides a detailed overview of the primary synthetic routes to 2-amino-5-fluoropyridine, complete with experimental protocols and quantitative data, to support researchers, scientists, and drug development professionals in its effective utilization. The compound, with CAS number 21717-96-4, serves as a key intermediate in the synthesis of a range of molecules, including peptide deformylase inhibitors, anticancer and antiviral agents, and treatments for insomnia.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-5-fluoropyridine is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅FN₂ | [1][5] |

| Molecular Weight | 112.11 g/mol | [1][5] |

| Melting Point | 93-125 °C | [5][6][7] |

| Appearance | Off-white to yellow crystalline powder | [7][8] |

| Purity (by HPLC) | ≥99.0% | [7] |

Synthetic Pathways

The most prevalent and well-documented synthetic route to 2-amino-5-fluoropyridine commences from readily available 2-aminopyridine. This multi-step process is favored for its simplified operations and avoidance of more challenging intermediates like 2-chloro-5-aminopyridine.[1][3] An alternative approach involves the direct fluorination and amination of pyridine derivatives.

Primary Synthesis Route: From 2-Aminopyridine

This pathway involves a sequence of classical organic transformations to introduce the nitro group, followed by its reduction and subsequent conversion to the fluoro group via the Balz-Schiemann reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 [biosynth.com]

- 6. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-5-fluoropyridine | 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Unveiling the Therapeutic Potential: A Technical Guide to Protein Targets of Substituted Aminopyridines

For Immediate Release

This technical guide provides a comprehensive overview of the key protein targets for substituted aminopyridines, a versatile class of compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative analysis of their interactions, detailed experimental methodologies, and the intricate signaling pathways they modulate. The aminopyridine scaffold has demonstrated broad pharmacological activity, showing promise in therapeutic areas such as neurology, oncology, and inflammatory diseases.

Core Protein Targets and Quantitative Efficacy

Substituted aminopyridines have been shown to interact with several key classes of proteins, exhibiting a range of binding affinities and inhibitory concentrations. The primary targets identified include voltage-gated potassium channels, various protein kinases, and sigma receptors.

Voltage-Gated Potassium (Kv) Channels

Aminopyridines are well-established blockers of voltage-gated potassium channels, a property that underlies their use in neurological disorders.[1][2] 4-aminopyridine (4-AP) and its derivatives are notable for their non-selective inhibition of various Kv channel subtypes.[3]

| Compound | Target | IC50 (µM) | Cell Line/System | Reference |

| 4-Aminopyridine (4-AP) | Kv1.1 | 170 | CHO cells | [3] |

| 4-Aminopyridine (4-AP) | Kv1.2 | 230 | CHO cells | [3] |

| 4-Aminopyridine (4-AP) | mKv1.1 | 147 (extracellular) | CHO cells | [4] |

| 4-Aminopyridine (4-AP) | mKv1.1 | 117 (intracellular) | CHO cells | [4] |

| 4-Aminopyridine (4-AP) | Kv1.1 | 242 | Human embryonic kidney cells | [5] |

| 4-Aminopyridine (4-AP) | Kv1.2 | 399 | Human embryonic kidney cells | [5] |

| 4-Aminopyridine (4-AP) | Kv1.4 | 399 | Human embryonic kidney cells | [5] |

| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | Human embryonic kidney cells | [5] |

| 3-hydroxy-4-aminopyridine | Kv1.2 | 23652 | Human embryonic kidney cells | [5] |

| 3-hydroxy-4-aminopyridine | Kv1.4 | 23191 | Human embryonic kidney cells | [5] |

Protein Kinases

A growing body of evidence highlights the role of substituted aminopyridines as potent inhibitors of various protein kinases, implicating them in the treatment of cancer and inflammatory diseases.

| Compound Class/Example | Target | IC50 (nM) | Reference |

| Aminopyridine-based inhibitors | JNK-1, JNK-2 | Low double-digit nanomolar | |

| Compound 8e (2-aminopyridine derivative) | CDK9 | 88.4 | |

| Compound 8e (2-aminopyridine derivative) | HDAC1 | 168.9 | |

| Aminopyrimidine amides | Lck | Potent inhibition | |

| 2-Aminopyridine-based inhibitors | MAP4K4 | High potency |

Sigma Receptors

Substituted aminopyridines have also been identified as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.

| Compound Class/Example | Target | Ki (nM) | Selectivity | Reference |

| 2-Aminopyridine derivatives | σ1 and σ2 | High affinity | Varies | [6] |

| (S)-L1 | σ1 | 11 | 15-fold over σ2 | [7] |

| (R)-L3 | σ1 | 58 | 3-fold over σ2 | [7] |

| (S)-L2 | σ1 | 81 | 63-fold over σ2 | [7] |

Signaling Pathways

The therapeutic effects of substituted aminopyridines are mediated through their modulation of key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocols

To facilitate further research and validation, this section outlines the fundamental experimental protocols for assessing the interaction of substituted aminopyridines with their primary protein targets.

Whole-Cell Electrophysiology for Kv Channels

This protocol is used to measure the inhibitory effect of aminopyridine compounds on voltage-gated potassium currents in a cellular context.

1. Cell Preparation:

-

Culture cells expressing the Kv channel of interest (e.g., CHO or HEK cells) on glass coverslips.

-

On the day of recording, transfer a coverslip to a recording chamber mounted on an inverted microscope.

2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Na2ATP (pH 7.2 with KOH).

3. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette (1-3 MΩ resistance).

-

Hold the cell membrane potential at -80 mV.

-

Elicit Kv currents by applying depolarizing voltage steps (e.g., to +50 mV for 100-500 ms).

-

After establishing a stable baseline current, perfuse the recording chamber with the external solution containing the test aminopyridine compound at various concentrations.

-

Record the current inhibition at each concentration.

4. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the compound.

-

Plot the percentage of current inhibition against the compound concentration.

-

Fit the concentration-response curve with the Hill equation to determine the IC50 value.[4][8][9][10]

Kinase Inhibition Assay (e.g., JNK)

This biochemical assay measures the ability of substituted aminopyridines to inhibit the activity of a specific protein kinase.

1. Reagents and Materials:

-

Recombinant active kinase (e.g., JNK1).

-

Kinase substrate (e.g., a specific peptide).

-

ATP (adenosine triphosphate).

-

Kinase assay buffer.

-

Test aminopyridine compounds.

-

384-well assay plates.

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

2. Assay Procedure:

-

Add the test compound at various concentrations to the wells of the assay plate.

-

Add the kinase to the wells and incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the amount of phosphorylated substrate using a suitable detection method.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.

-

Plot the percent inhibition against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sigma Receptor Radioligand Binding Assay

This assay determines the binding affinity of substituted aminopyridines for sigma receptors.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing sigma receptors (e.g., brain tissue, cultured cells) in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a fresh buffer.

2. Binding Assay:

-

In a reaction tube, combine the membrane preparation, a radiolabeled ligand with known affinity for the sigma receptor (e.g., --INVALID-LINK---pentazocine for σ1), and the test aminopyridine compound at various concentrations.

-

To determine non-specific binding, a separate set of tubes is prepared with an excess of a non-radiolabeled sigma receptor ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Analyze the data using a competitive binding equation to determine the Ki (inhibitory constant) of the test compound.[11][12][13][14]

This technical guide provides a foundational understanding of the key protein targets of substituted aminopyridines. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 4. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jneurosci.org [jneurosci.org]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening using 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction